molecular formula C15H16O2 B12090503 4-Methyl-2-phenylmethoxybenzenemethanol CAS No. 117571-34-3

4-Methyl-2-phenylmethoxybenzenemethanol

Cat. No.: B12090503
CAS No.: 117571-34-3
M. Wt: 228.29 g/mol
InChI Key: XLVSJLGHYLSYCF-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmethoxybenzenemethanol is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a phenylmethoxy group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenylmethoxybenzenemethanol typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:

    Starting Material: The synthesis often begins with 4-methylphenol (p-cresol).

    Etherification: The phenolic hydroxyl group of 4-methylphenol is etherified with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methyl-2-phenylmethoxybenzene.

    Formylation: The resulting compound undergoes a formylation reaction, typically using formaldehyde and a catalyst like hydrochloric acid, to introduce the hydroxymethyl group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylmethoxybenzenemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: 4-Methyl-2-phenylmethoxybenzoic acid.

    Reduction: 4-Methyl-2-phenylmethoxybenzyl alcohol.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-phenylmethoxybenzenemethanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.

Medicine

While not widely used in medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a precursor for more complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylmethoxybenzenemethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with cellular components, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): A simpler aromatic compound with a single methyl group.

    Benzyl Alcohol: Contains a benzene ring with a hydroxymethyl group.

    4-Methylbenzyl Alcohol: Similar structure but lacks the phenylmethoxy group.

Uniqueness

4-Methyl-2-phenylmethoxybenzenemethanol is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, and applications of this compound, researchers and industry professionals can leverage its properties for various innovative uses.

Properties

CAS No.

117571-34-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(4-methyl-2-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C15H16O2/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3

InChI Key

XLVSJLGHYLSYCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)OCC2=CC=CC=C2

Origin of Product

United States

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